4-((4-氯苯基)磺酰基)-N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and furan rings are both aromatic, meaning they have a stable, ring-like structure with delocalized electrons. The sulfonyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the sulfonyl group, the amide group, and the aromatic rings means that it could potentially participate in a variety of reactions, including substitution reactions, addition reactions, and possibly even some types of pericyclic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and possibly its solubility in certain solvents. The sulfonyl group is polar, which could also influence its solubility and reactivity .科学研究应用
阿尔茨海默病研究
一系列 N-取代衍生物,包括与 4-((4-氯苯基)磺酰基)-N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)丁酰胺 结构相关的化合物,被合成并评估为阿尔茨海默病的潜在候选药物。对合成的化合物筛选了针对乙酰胆碱酯酶 (AChE) 的酶抑制活性,乙酰胆碱酯酶是与阿尔茨海默病相关的酶。这项研究表明此类化合物在神经退行性疾病治疗开发中的潜在应用 (Rehman 等人,2018).
抗病毒活性
对与本化合物在结构上相关的 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的合成研究表明,其中一些化合物具有抗烟草花叶病毒活性。这表明结构类似的化合物具有潜在的抗病毒应用,突出了该化学类别在抗病毒剂开发中的相关性 (Chen 等人,2010).
合成和生物学特性
另一项研究重点是合成与本化合物相关的碱性 N-(5-芳基-1,3,4-恶二唑-2-基)丙酰胺和丁酰胺,它们显示出相当大的局部麻醉活性。这项研究为这些化合物在需要局部麻醉的医疗应用中使用开辟了可能性 (Saxena 等人,1984).
对接研究和结构分析
已经对与目标化学结构密切相关的四唑衍生物进行了对接研究和晶体结构分析,以了解它们在环氧合酶-2 等酶活性位点内的方向和相互作用。这提供了对这些化合物作为 COX-2 抑制剂的潜在治疗应用的见解,这与炎症和癌症的治疗相关 (Al-Hourani 等人,2015).
未来方向
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWKOGVFHYRWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。